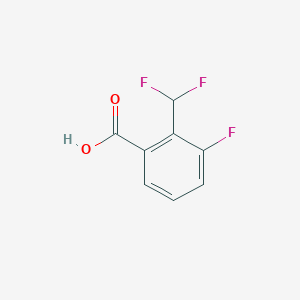

2-(Difluoromethyl)-3-fluorobenzoic acid

Description

Significance of Fluorine and Difluoromethyl Moieties in Chemical Structure

The introduction of fluorine and difluoromethyl (-CF2H) groups into a chemical structure can induce significant changes in its properties. Fluorine, being the most electronegative element, exerts a powerful influence on the electron distribution within a molecule. mdpi.com The difluoromethyl group, while also containing fluorine, possesses its own distinct and valuable characteristics that have made it a focus of intense research. researchgate.netnih.gov

When a fluorine atom is attached to an aromatic ring, it imparts a combination of electronic and steric effects. Electronically, fluorine is strongly electron-withdrawing due to its high electronegativity. This inductive effect can significantly lower the pKa of a nearby carboxylic acid group, making it more acidic. Furthermore, the presence of fluorine on a benzene (B151609) ring can influence its susceptibility to electrophilic aromatic substitution, generally making the ring less reactive.

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to be incorporated into a molecule often without causing significant steric hindrance, making it an attractive substituent for modifying electronic properties with minimal structural disruption.

The difluoromethyl (CF2H) group has gained prominence in medicinal chemistry as a bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and to some extent, the amine (-NH2) groups. A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly altering its essential biological activity.

Overview of Aromatic Carboxylic Acids as Versatile Synthetic Platforms

Aromatic carboxylic acids, such as benzoic acid and its derivatives, are fundamental building blocks in organic synthesis. The carboxylic acid group (-COOH) is a versatile functional handle that can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols.

This versatility allows chemists to use aromatic carboxylic acids as starting materials for the construction of more complex molecules. The presence of other substituents on the aromatic ring, such as fluorine or a difluoromethyl group, provides additional points of modification and allows for the fine-tuning of the molecule's properties. The development of new synthetic methods continues to expand the utility of aromatic carboxylic acids in creating novel compounds with tailored functions. chemrevlett.com

Research Landscape of 2-(Difluoromethyl)-3-fluorobenzoic acid

While the broader classes of fluorinated benzoic acids and difluoromethyl-containing compounds are well-established in the chemical literature, specific information on 2-(Difluoromethyl)-3-fluorobenzoic acid is less prevalent in publicly accessible research. However, its structural features suggest a compound of significant interest for modern synthetic applications.

The synthesis of fluorinated organic compounds has a rich history, with early methods often relying on harsh reaction conditions. The development of milder and more selective fluorination and difluoromethylation reagents has been a major focus of research in recent decades. cas.cn The synthesis of fluorinated benzoic acids, in particular, has been advanced through various methods, including diazotization-fluorination reactions (the Balz-Schiemann reaction) and, more recently, transition-metal-catalyzed cross-coupling reactions. epo.org

The introduction of the difluoromethyl group has seen parallel advancements, with the development of reagents like difluoromethyltriflate and various difluorocarbene precursors enabling its incorporation into a wide range of molecules. chemrevlett.com The combination of these technologies has paved the way for the synthesis of complex molecules like 2-(Difluoromethyl)-3-fluorobenzoic acid.

The specific substitution pattern of 2-(Difluoromethyl)-3-fluorobenzoic acid—with a fluorine atom and a difluoromethyl group ortho and meta to the carboxylic acid, respectively—suggests a molecule designed for specific purposes in advanced synthesis, likely in the fields of medicinal chemistry or materials science.

The rationale for investigating a compound with this structure can be inferred from the known effects of its constituent parts:

Modulation of Acidity and Reactivity: The ortho-fluorine atom would be expected to have a significant acidifying effect on the carboxylic acid group through a strong inductive effect. This altered acidity could be crucial for certain biological interactions or for controlling reactivity in subsequent synthetic steps.

Bioisosteric Replacement and Enhanced Lipophilicity: The difluoromethyl group at the 2-position serves as a metabolically robust, lipophilic bioisostere for a hydroxyl or thiol group. Its placement could be designed to interact with a specific biological target while improving the molecule's pharmacokinetic profile.

Conformational Control: The presence of two substituents flanking the carboxylic acid group could influence the preferred conformation of the molecule, which can be critical for its binding to a biological receptor or for its properties in a material.

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3O2 |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

2-(difluoromethyl)-3-fluorobenzoic acid |

InChI |

InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |

InChI Key |

JOLXAWVXOAEIAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Difluoromethyl 3 Fluorobenzoic Acid

Strategic Approaches to Aryl Difluoromethylation

The installation of a difluoromethyl group onto an aromatic ring can be broadly categorized into two strategic approaches: direct C-H difluoromethylation, which involves the direct replacement of a hydrogen atom on the aromatic ring with a –CF₂H group, and indirect difluoromethylation, which relies on the transformation of a pre-existing functional group or the derivatization of the aromatic precursor.

Direct C-H Difluoromethylation Protocols

Direct C-H difluoromethylation is an atom-economical and efficient strategy that avoids the need for pre-functionalized substrates. These protocols often employ radical-based pathways and can be facilitated by various energy inputs, including light and electricity, or catalyzed by transition metals.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of difluoromethyl radicals under mild conditions. nih.govmdpi.com These methods typically utilize a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process with a suitable difluoromethylating agent to generate the key •CF₂H radical. nih.gov

Recent advancements have demonstrated the direct C-H difluoromethylation of heterocycles and other electron-rich aromatic systems using organic dyes or metal complexes as photocatalysts. nih.gov For the synthesis of 2-(Difluoromethyl)-3-fluorobenzoic acid, a photocatalytic approach would likely involve the generation of a difluoromethyl radical that could then add to the aromatic ring of 3-fluorobenzoic acid. The regioselectivity of this addition would be influenced by the electronic properties of the substituents. The fluorine atom at the 3-position is an ortho, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects would be crucial in determining the feasibility of achieving substitution at the C-2 position.

Electrocatalytic methods offer an alternative approach, where an electric potential is used to generate the difluoromethylating species. These methods can provide a high degree of control over the reaction conditions and avoid the use of chemical oxidants or reductants.

| Method | Catalyst/Mediator | Difluoromethyl Source | Key Features |

| Photocatalytic | Ru(bpy)₃Cl₂, Ir(ppy)₃, Organic Dyes | CF₂HSO₂Na, TMSCF₂H | Mild reaction conditions, high functional group tolerance. nih.govnih.gov |

| Electrocatalytic | - | CF₂HBr, CF₂HCl | Avoids chemical oxidants/reductants, precise control. |

This table provides a general overview of photocatalytic and electrocatalytic C-H difluoromethylation methods.

Transition metal catalysis provides a versatile platform for direct C-H difluoromethylation, often with high regioselectivity. beilstein-journals.org Palladium, copper, and ruthenium catalysts have been extensively studied for their ability to mediate the formation of C–CF₂H bonds. beilstein-journals.org

For the synthesis of 2-(Difluoromethyl)-3-fluorobenzoic acid, a key strategy would involve the use of a directing group to control the position of difluoromethylation. The carboxylic acid group itself can act as a directing group, facilitating ortho-C-H functionalization. Ruthenium-catalyzed ortho-C-H arylation of benzoic acids has been well-established, and similar principles could be applied to difluoromethylation.

A plausible pathway would involve the coordination of the ruthenium catalyst to the carboxylate of 3-fluorobenzoic acid, followed by a cyclometalation step to form a ruthenacycle intermediate. This intermediate would then react with a difluoromethylating agent, leading to the formation of the C-2 difluoromethylated product and regeneration of the catalyst.

| Catalyst System | Directing Group | Difluoromethyl Source | Regioselectivity |

| [Ru(p-cymene)Cl₂]₂ | Carboxylic Acid | Various | ortho |

| Pd(OAc)₂ | Pyridyl, etc. | Various | ortho or meta |

| Cu(I) salts | Various | TMSCF₂H | Varies |

This table summarizes common transition metal-catalyzed C-H difluoromethylation systems.

Indirect Difluoromethylation via Precursor Derivatization

Indirect methods offer alternative pathways to introduce a difluoromethyl group by first installing a precursor functional group on the aromatic ring, which is then converted to the –CF₂H moiety.

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors, such as TMSCF₂Br or ClCF₂COONa. cas.cn While difluorocarbene readily undergoes insertion into O-H and N-H bonds, its direct insertion into aromatic C-H bonds is less common but can be achieved under specific conditions. cas.cn

In the context of 3-fluorobenzoic acid, the generation of difluorocarbene in the presence of the substrate could potentially lead to insertion into the C-H bonds of the aromatic ring. However, a more likely and well-documented reaction is the O-difluoromethylation of the carboxylic acid group to form a difluoromethyl ester, 3-fluorobenzoyl difluoromethyl ether. chemrevlett.com This ester could then potentially be subjected to further transformations to achieve the target molecule, although this would represent a more complex synthetic route.

| Difluorocarbene Precursor | Generation Method | Typical Reactions |

| TMSCF₂Br | Base (e.g., NaI, KF) | O-H, N-H, S-H insertion, cyclopropanation |

| ClCF₂COONa | Thermal decomposition | O-H, N-H insertion |

| (Difluoromethyl)triphenylphosphonium bromide | Base | Ylide formation, Wittig-type reactions |

This table outlines common difluorocarbene precursors and their applications.

An alternative indirect strategy involves the introduction of a functional group that can be subsequently converted into a difluoromethyl group. For instance, a multi-step sequence could be envisioned starting from 3-fluoro-2-methylbenzoic acid. The methyl group could be halogenated and then subjected to fluorination to install the difluoromethyl group. However, controlling the degree of halogenation and subsequent fluorination can be challenging.

A more plausible approach would be to start with a precursor that already contains a difluoromethyl group and then introduce the carboxylic acid functionality. For example, one could start with 1-fluoro-2-(difluoromethyl)benzene. This compound could then be subjected to a directed ortho-lithiation followed by carboxylation with carbon dioxide to introduce the carboxylic acid at the desired position.

Another strategy involves the conversion of a nitrile to a carboxylic acid. The synthesis could start with 2-bromo-6-fluorobenzonitrile. The bromo group could be converted to a difluoromethyl group via a transition metal-catalyzed cross-coupling reaction. Subsequent hydrolysis of the nitrile group would then yield the target 2-(Difluoromethyl)-3-fluorobenzoic acid. chemicalbook.com

Regioselective Fluorination Techniques in Benzoic Acid Frameworks

Achieving the desired substitution pattern on the benzoic acid ring is a critical challenge. Regioselective fluorination techniques are essential for introducing the fluorine atom at the C3 position relative to the carboxyl group. The choice between electrophilic and nucleophilic strategies depends on the nature of the substrate and the desired outcome.

Electrophilic fluorination introduces a fluorine atom to an electron-rich aromatic ring. wikipedia.org In the context of benzoic acid derivatives, the carboxyl group is deactivating and meta-directing, making direct electrophilic fluorination to achieve the desired 3-fluoro substitution challenging. However, by modifying the substrate or using powerful fluorinating agents, this approach can be viable.

Common electrophilic fluorinating agents include N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor®. wikipedia.org The mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org For the synthesis of precursors to 2-(Difluoromethyl)-3-fluorobenzoic acid, an electrophilic fluorination might be employed on a strategically substituted benzene (B151609) ring prior to the introduction or modification of the carboxyl and difluoromethyl groups. For instance, a directing group could be used to favor fluorination at the desired position, which is later converted into the carboxylic acid.

| Reagent Class | Example Reagent | Typical Application |

| N-Fluoro Sulfonamides | N-fluorobenzenesulfonimide (NFSI) | Fluorination of carbanions, enolates, and electron-rich aromatics. |

| N-Fluoro Pyridinium Salts | N-Fluoropyridinium triflate | Fluorination of a wide range of nucleophiles. |

| DABCO-based | Selectfluor® (F-TEDA-BF4) | Versatile reagent for fluorination of alkenes, aromatics, and enolates. nih.gov |

Nucleophilic fluorination is a powerful method for introducing fluorine into aromatic rings, particularly those bearing electron-withdrawing groups. This method typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. researchgate.net Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). rsc.org

In the synthesis of 2-(Difluoromethyl)-3-fluorobenzoic acid precursors, a nucleophilic aromatic substitution (SNAr) reaction can be a key step. nih.gov For example, a benzoic acid derivative with a suitable leaving group at the C3 position (e.g., a nitro or chloro group) can be treated with a fluoride source to install the fluorine atom. The presence of the electron-withdrawing carboxyl group can facilitate this substitution. The choice of solvent, temperature, and fluoride source is critical for optimizing the reaction yield and minimizing side reactions. researchgate.net

| Fluoride Source | Common Solvents | Key Features |

| Potassium Fluoride (KF) | Aprotic polar solvents (e.g., DMF, DMSO) | Cost-effective; often used with a phase-transfer catalyst. rsc.org |

| Cesium Fluoride (CsF) | Aprotic polar solvents (e.g., DMF, DMSO) | Higher reactivity than KF due to weaker ion pairing. arkat-usa.org |

| Tetrabutylammonium Fluoride (TBAF) | Aprotic polar solvents (e.g., THF, DMSO) | Highly reactive "naked" fluoride source; can be sensitive to moisture. researchgate.net |

The "ortho-fluorine effect" refers to the enhanced reactivity of C-H bonds positioned ortho to a fluorine substituent in transition metal-catalyzed reactions. acs.org This effect can be harnessed for the regioselective functionalization of fluorinated aromatic compounds. While not directly a fluorination technique, it is a powerful strategy for building complexity on a pre-fluorinated benzoic acid framework.

In a synthetic route towards 2-(Difluoromethyl)-3-fluorobenzoic acid, once the 3-fluoro substituent is in place, the ortho-fluorine effect could be utilized to direct the introduction of the difluoromethyl group or its precursor at the C2 position. Transition metal catalysts, such as palladium or rhodium, can selectively activate the C-H bond ortho to the fluorine atom, enabling subsequent coupling reactions. rsc.org The fluorine atom is thought to influence the acidity of the ortho C-H bond and participate in the coordination of the metal catalyst. acs.org

Multi-step Total Synthesis Pathways Incorporating Fluorine and Difluoromethyl Groups

The construction of 2-(Difluoromethyl)-3-fluorobenzoic acid necessitates a carefully planned multi-step synthesis. The introduction of both a fluorine atom and a difluoromethyl group requires orthogonal chemical strategies to avoid unwanted side reactions and ensure high yields.

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of related products. wikipedia.org In this context, a difluoromethylated aromatic compound could be synthesized and then subjected to various fluorination and carboxylation reactions to produce a library of compounds, including the target molecule. This approach is particularly useful for exploring structure-activity relationships. wikipedia.org

Protecting groups are essential for the successful execution of multi-step syntheses involving sensitive functional groups. wiley.comwikipedia.org In the synthesis of 2-(Difluoromethyl)-3-fluorobenzoic acid, the carboxylic acid group is often protected to prevent it from interfering with reactions targeting other parts of the molecule.

Common protecting groups for carboxylic acids include esters (e.g., methyl, ethyl, or benzyl (B1604629) esters), which can be introduced and removed under specific conditions. oup.com The choice of protecting group is critical and must be compatible with the conditions used for the fluorination and difluoromethylation steps. For example, if a reaction requires strongly basic conditions, an acid-labile protecting group would be appropriate. Conversely, if acidic conditions are employed, a base-labile protecting group would be chosen. The strategic use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of others, which is a cornerstone of modern organic synthesis. uchicago.edu

| Protecting Group | Introduction Method | Removal Method |

| Methyl Ester | Fischer esterification (MeOH, acid catalyst) | Saponification (e.g., NaOH, H₂O) |

| Benzyl Ester | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | Isobutylene, acid catalyst | Acidolysis (e.g., TFA, HCl) |

Catalytic Advancements in Synthesis of Fluorinated Benzoic Acids

Modern synthetic strategies increasingly rely on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For fluorinated benzoic acids, these advancements are primarily driven by transition metal catalysis, organocatalysis, and biocatalysis.

Transition metals are powerful tools for constructing carbon-fluorine and carbon-carbon bonds, which are essential steps in the synthesis of complex molecules like 2-(difluoromethyl)-3-fluorobenzoic acid. nih.gov Palladium (Pd) and Copper (Cu) are among the most extensively studied metals for these transformations.

Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming aryl-CF2H bonds. Buchwald and colleagues developed a method for the trifluoromethylation of aryl chlorides using a nucleophilic CF3 source, a reaction that highlights the potential for similar difluoromethylations. beilstein-journals.org The success of these reactions often depends on the design of highly specialized phosphine (B1218219) ligands that facilitate the crucial reductive elimination step. beilstein-journals.org Similarly, palladium catalysis can be employed for the fluorination of C-H bonds, offering a direct route to fluorinated aromatics. researchgate.net

Copper-catalyzed reactions are also vital, particularly for fluoroalkylation. Copper can mediate the decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids, providing a pathway to introduce fluorinated groups. beilstein-journals.org Copper catalysis is also effective in the trifluoromethylation of aryl boronic acids. dovepress.com The synthesis of 4-Fluoro-2-(phenylamino)benzoic acid has been demonstrated through a copper-catalyzed reaction between 2-bromo-4-fluorobenzoic acid and aniline, showcasing the utility of copper in forming C-N bonds in fluorinated systems. nih.gov

The general mechanism for many of these cross-coupling reactions involves an oxidative addition of an aryl halide to a low-valent metal center, followed by transmetalation with a difluoromethylating agent, and concluding with reductive elimination to yield the product and regenerate the catalyst.

| Catalyst System | Reactant Type | Transformation | Key Features |

| Palladium (Pd) with hindered phosphine ligands | Aryl chlorides, Aryl bromides | Aromatic trifluoromethylation/difluoromethylation | Tolerates various functional groups; ligand choice is crucial for efficiency. beilstein-journals.org |

| Copper (Cu) salts (e.g., CuF2) | α,β-unsaturated carboxylic acids | Decarboxylative fluoroalkylation | Provides a route for introducing CF3 or other fluoroalkyl groups. beilstein-journals.org |

| Copper (Cu) catalyst | 2-bromo-4-fluorobenzoic acid | C-N bond formation | Effective for synthesizing complex fluorinated benzoic acid derivatives. nih.gov |

This table provides examples of transition metal-catalyzed reactions relevant to the synthesis of fluorinated aromatic acids.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high enantioselectivity and operating under mild conditions.

Organocatalysis utilizes small, chiral organic molecules to catalyze reactions. Enantioselective organocatalytic fluorination has been developed for the synthesis of fluorinated compounds. rsc.orgnih.gov For instance, bifunctional organocatalysts bearing both a hydrogen-bond donor (like a urea (B33335) group) and a basic site (like a tertiary amine) can co-activate a nucleophile and an electrophile, enabling highly controlled asymmetric reactions. beilstein-journals.org N-heterocyclic carbenes (NHCs) have also been used to catalyze multicomponent reactions that install fluorine-containing groups. researchgate.net These methods are valuable for creating chiral centers, which is a key consideration in pharmaceutical development.

Biocatalysis employs enzymes to perform chemical transformations. This approach offers exceptional selectivity and operates under environmentally benign aqueous conditions. While naturally occurring C-F bond-forming enzymes are rare, directed evolution has been used to repurpose existing enzymes for unnatural fluorination reactions. nih.gov For example, a non-heme iron enzyme was engineered to catalyze the enantioselective C(sp3)–H fluorination of various substrates. nih.gov Furthermore, microorganisms like Streptomyces sp. and Cunninghamella elegans have been shown to efficiently convert fluorinated benzoic acids into corresponding benzamides and benzyl alcohols, respectively, demonstrating the potential of whole-cell biotransformations in modifying these structures. tandfonline.com

| Catalysis Type | Catalyst Example | Transformation | Advantages |

| Organocatalysis | Chiral bifunctional (thio)urea catalysts | Asymmetric electrophilic bromination for axial chirality | High enantioselectivity, metal-free conditions. beilstein-journals.org |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Multicomponent fluoroalkylation | Access to diverse fluorinated compounds. researchgate.net |

| Biocatalysis | Evolved non-heme iron enzyme | Enantioselective C–H fluorination | High selectivity, green reaction conditions, gram-scale applicability. nih.gov |

| Biocatalysis | Streptomyces sp. JCM9888 | Benzoic acid to benzamide (B126) conversion | Efficient biotransformation under mild fermentation conditions. tandfonline.com |

This table summarizes organocatalytic and biocatalytic approaches for synthesizing or modifying fluorinated compounds.

Green Chemistry Principles in Synthesis Design for Fluorinated Aromatic Carboxylic Acids

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comeurekalert.org This is particularly important in fluorine chemistry, which has historically relied on harsh reagents. dovepress.com

The choice of solvent is a critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research has focused on finding greener alternatives. For the synthesis of fluorinated benzoic acids, water has been used as a solvent in several steps for the preparation of 2-Amino-3-fluorobenzoic acid, demonstrating its feasibility. orgsyn.org The use of polar aprotic solvents like DMSO has been found to be optimal for achieving high yields and selectivity in certain nucleophilic fluorination reactions. arkat-usa.org The synthesis of 4-fluorobenzoate (B1226621) from 4-fluorobenzoic acid has been demonstrated using absolute ethanol (B145695) as a solvent, which is a more environmentally friendly option than many chlorinated solvents. globalscientificjournal.com Optimization involves not just replacing a solvent but also understanding its influence on reaction kinetics and selectivity to minimize waste and energy consumption. chemrevlett.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comjk-sci.com Reactions with high atom economy, such as addition and isomerization reactions, are central to green chemistry. jk-sci.com

In the context of synthesizing fluorinated benzoic acids, maximizing atom economy involves choosing reaction pathways that minimize the formation of byproducts. Catalytic reactions are inherently more atom-economical than stoichiometric processes because the catalyst is regenerated and not consumed. jk-sci.com For example, direct C-H activation/fluorination is highly atom-economical as it avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the associated waste. chemrxiv.org The goal is to design syntheses where the majority of the mass of the reactants is found in the final product.

Continuous flow chemistry, where reactants are pumped through a reactor (often a tube or microreactor), offers significant advantages over traditional batch processing. rsc.org This technology allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, higher selectivity, and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. researchgate.net

Flow chemistry has been successfully applied to fluorination reactions. For example, a continuous flow protocol for light-induced benzylic fluorination using Selectfluor has been developed, achieving excellent yields with short residence times. researchgate.net The use of microreactors can improve the safety and efficiency of direct fluorination and other reactions involving hazardous intermediates. beilstein-journals.org The scalability of flow processes is often more straightforward than for batch reactions, making it an attractive technology for the industrial production of fluorinated aromatic carboxylic acids. rsc.orgnih.gov

Mechanistic Investigations of Reactions Involving 2 Difluoromethyl 3 Fluorobenzoic Acid and Its Derivatives

Reaction Pathways of Difluoromethylation Reactions

The introduction of a difluoromethyl (CF₂H) group into aromatic systems, such as in the formation of 2-(difluoromethyl)-3-fluorobenzoic acid, can proceed through various mechanistic pathways. These are broadly categorized by the nature of the key intermediates, primarily involving radical species or ionic pathways often utilizing difluorocarbene.

Radical Mechanisms in C-H Difluoromethylation

Radical-based difluoromethylation has become a versatile strategy for functionalizing organic compounds due to its mild reaction conditions and high functional group tolerance. researchgate.net This pathway involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring.

A common method for generating the •CF₂H radical is through the single-electron reduction or oxidation of stable precursors. Reagents such as difluoromethyl sulfones (e.g., PhSO₂CF₂H), sodium difluoromethanesulfinate (HCF₂SO₂Na), and (trimethylsilyl)difluoromethane (TMSCF₂H) are frequently employed. researchgate.netsioc.ac.cn For instance, under photoredox catalysis, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron transfer agent. This excited catalyst can then reduce a precursor like HCF₂SO₂Na, leading to the fragmentation of the S-C bond and release of the •CF₂H radical and sulfur dioxide.

Once generated, the nucleophilic •CF₂H radical can attack an electron-deficient C-H bond on an aromatic ring, such as a benzoic acid derivative. This addition forms a cyclohexadienyl radical intermediate. The final step involves a hydrogen atom transfer (HAT) or an oxidation followed by deprotonation to rearomatize the ring and yield the difluoromethylated product. The regioselectivity of this addition is influenced by the electronic properties of the substituents on the aromatic ring. For benzoic acid derivatives, the electron-withdrawing nature of the carboxylic acid group directs the incoming radical, although mixtures of isomers can sometimes be formed.

The following table summarizes common precursors for generating difluoromethyl radicals.

| Precursor | Method of Activation | Reference |

| HCF₂SO₂Na | Photoredox Catalysis, Electrochemical Oxidation | researchgate.net |

| TMSCF₂H | Silver-mediated Single-Electron Oxidation | researchgate.net |

| PhS(O)NTsCF₂H | Photocatalysis | sioc.ac.cn |

| Ph₃P⁺CF₂CO₂⁻ | Photocatalysis (serves as both HCF₂ and CN source) | researchgate.net |

| Sulfox-CF₂SO₂Ph | Photoredox Catalysis | sioc.ac.cn |

Ionic Pathways in Fluorine Introduction

Ionic pathways are fundamental to the synthesis of fluorinated aromatic compounds, including the introduction of both the fluorine atom and the difluoromethyl group in molecules like 2-(difluoromethyl)-3-fluorobenzoic acid.

Fluorine Introduction via Nucleophilic Aromatic Substitution (SₙAr): The introduction of the fluorine atom at the 3-position could be achieved via a nucleophilic aromatic substitution (SₙAr) mechanism. In this pathway, a nucleophilic fluoride (B91410) source (e.g., KF) displaces a leaving group (such as -NO₂, -Cl, or -Br) on an aromatic ring that is activated by at least one strong electron-withdrawing group. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comtotal-synthesis.com The first step, the nucleophilic attack, is typically the rate-determining step as it disrupts the aromaticity of the ring. stackexchange.comtotal-synthesis.com Fluorine itself, despite being a poor leaving group in Sₙ2 reactions, can accelerate the SₙAr reaction when it is already on the ring because its high electronegativity activates the ring toward nucleophilic attack. masterorganicchemistry.com

Difluoromethylation via Difluorocarbene (:CF₂): An alternative ionic pathway for introducing the -CF₂H group involves the generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. Difluorocarbene can be generated from various precursors, such as TMSCF₂H or N-tosyl-S-difluoromethyl-S-phenylsulfoximine, under basic conditions. sioc.ac.cn The carbene can then be trapped by nucleophiles. While direct insertion into an aromatic C-H bond is challenging, :CF₂ can react with phenols or thiophenols to form OCF₂H or SCF₂H ethers. For C-difluoromethylation, the reaction often involves the formation of an ylide or a related intermediate that subsequently rearranges or is protonated to give the final product.

Stereochemical Considerations in Fluorinated Aromatic Synthesis

The synthesis of complex fluorinated molecules, particularly those with pharmaceutical applications, often requires precise control over stereochemistry. This is especially true when creating chiral centers adjacent to or on the fluorinated aromatic core.

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in the synthesis of fluorinated aromatics can be accomplished through various asymmetric strategies. Organocatalysis and transition-metal catalysis are powerful tools for the enantioselective α-fluorination of carbonyl compounds, which can serve as precursors to more complex chiral fluorinated molecules. researchgate.net For instance, planar chiral isothiourea catalysts have been shown to facilitate the enantioselective fluorination of carboxylic acids to produce α-fluoroesters with excellent enantioselectivity. organic-chemistry.org

Similarly, chemoenzymatic methods offer high stereoselectivity. Aldolase-catalyzed reactions between fluoropyruvate and aromatic aldehydes can produce syn-configured α-fluoro-β-hydroxy carboxylic acids with greater than 98% enantiomeric excess (ee). researchgate.net These methods provide access to chiral building blocks where the fluorine atom is part of a newly formed stereocenter.

The table below presents examples of enantioselective fluorination reactions on various substrates, highlighting the catalysts used and the stereochemical outcomes achieved.

| Substrate Type | Catalyst/Method | Product Type | Enantiomeric Excess (ee) | Reference |

| Carboxylic Acids | Planar chiral [2.2]paracyclophane-based isothiourea | α-Fluoroesters | High | organic-chemistry.org |

| Aromatic Aldehydes | trans-o-hydroxybenzylidene pyruvate (B1213749) aldolase | syn-α-Fluoro-β-hydroxy carboxylic acids | >98% | researchgate.net |

| β-Ketoesters/Oxindoles | N-Trifluoromethylthiophthalimide | α-Trifluoromethylthiolated products | High | rsc.org |

Chiral Induction Strategies in Fluorinated Building Block Construction

The construction of chiral fluorinated building blocks is a key strategy for synthesizing enantiomerically pure final products. Two complementary approaches are often employed: introducing the fluorinated group onto a prochiral substrate via an asymmetric transformation, or performing an asymmetric transformation on a non-fluorinated building block followed by the introduction of the fluorine-containing group. chimia.ch

Enzymatic resolution is a powerful technique for obtaining enantiopure materials. chimia.chchimia.chnih.gov For example, hydrolytic enzyme systems can selectively convert L-amino acid amides to the corresponding L-amino acids, leaving the D-amino acid amides unreacted. chimia.ch This method can be applied to fluorinated racemates to separate enantiomers. chimia.ch Similarly, enzymes like alanine (B10760859) dehydrogenase and diaminopimelate dehydrogenase can be used for the de novo synthesis of specific enantiomers of fluorinated amino acids, such as (R)- or (S)-3-fluoroalanine, from fluorinated substrates like 3-fluoropyruvate with complete enantiomeric excess. nih.gov These chiral building blocks can then be elaborated into more complex targets.

Kinetic and Thermodynamic Aspects of Reactivity

The presence of fluorine and difluoromethyl substituents on a benzoic acid ring significantly influences its reactivity by altering its electronic and thermodynamic properties.

The trifluoromethyl (-CF₃) group is a very strong electron-withdrawing group, primarily through its inductive effect (-I). wikipedia.orgnih.gov The difluoromethyl (-CF₂H) group is also electron-withdrawing but to a lesser extent. This electron-withdrawing nature increases the acidity of the carboxylic acid proton and affects the reactivity of the aromatic ring toward electrophilic and nucleophilic attack. nih.gov The CF₂H group can also act as a weak hydrogen bond donor, a property that can influence intermolecular interactions and binding affinities. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org

Thermodynamic studies on fluorinated benzoic acids provide insight into their stability. The standard enthalpy of formation (ΔfH°₂₉₈) is a key measure of a molecule's energetic stability. For example, the heat of combustion for p-fluorobenzoic acid has been precisely measured, establishing it as a reference compound for calorimetric studies of fluorinated aromatics. rsc.org Computational studies have determined the thermodynamic properties for a range of fluorinated carboxylic acids, showing that O-H bond energies in the acid group tend to increase with greater fluorine substitution. acs.orgnih.gov

The electronic influence of substituents can be quantified using Hammett constants (σ). For the related difluoro(methoxy)methyl (CF₂OCH₃) group, the inductive (σI) and resonance (σR) constants have been determined as 0.22 and 0.07, respectively, indicating it is a moderate electron acceptor through both effects. nbuv.gov.ua The CF₂H group is also known to be moderately electron-withdrawing. nih.gov These parameters are crucial for predicting reaction rates and equilibria in reactions involving 2-(difluoromethyl)-3-fluorobenzoic acid and its derivatives.

The table below lists thermodynamic data for p-fluorobenzoic acid, a related reference compound.

| Property | Value | Unit | Source |

| Standard Solid Enthalpy of Combustion (chs) | -3063.80 ± 0.80 | kJ/mol | NIST chemeo.com |

| Standard Enthalpy of Formation - Solid (hfs) | -584.70 ± 0.90 | kJ/mol | NIST chemeo.com |

| Enthalpy of Sublimation (hsub) | 91.30 ± 3.00 | kJ/mol | NIST chemeo.com |

Reaction Rate Determination and Catalytic Cycle Elucidation

The introduction of a difluoromethyl group onto an aromatic ring, such as in the formation of 2-(difluoromethyl)-3-fluorobenzoic acid from a precursor like 2-iodo-3-fluorobenzoic acid, is often achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed methodologies are particularly prevalent for such transformations.

A plausible catalytic cycle for the copper-catalyzed difluoromethylation of an aryl halide (Ar-I) to produce an Ar-CF2H compound is depicted as involving Cu(I), Cu(II), and Cu(III) oxidation states. The reaction rate is dependent on several factors, including the nature of the catalyst, the solvent, the difluoromethyl source, and the electronic and steric properties of the aryl substrate.

Proposed Catalytic Cycle:

Oxidative Addition: The cycle likely initiates with the oxidative addition of the aryl halide (e.g., a derivative of 2-iodo-3-fluorobenzoic acid) to a Cu(I) complex.

Transmetalation: A difluoromethylating agent, such as (difluoromethyl)zinc reagent, transfers the CF2H group to the copper center.

Reductive Elimination: The final product, the Ar-CF2H compound, is formed through reductive elimination from a Cu(III) intermediate, regenerating a Cu(I) species that can re-enter the catalytic cycle.

The rate-determining step in such cycles is often the oxidative addition or the reductive elimination. For electron-deficient aryl halides, oxidative addition is typically faster, while for electron-rich systems, reductive elimination can be the slower step. The presence of ortho-substituents, like the fluorine and carboxylic acid groups in the precursor to 2-(difluoromethyl)-3-fluorobenzoic acid, can sterically hinder the approach to the copper center, thereby influencing the reaction rate.

Table 1: Representative Kinetic Data for a Model Copper-Catalyzed Difluoromethylation Reaction

The following interactive table presents hypothetical, yet plausible, kinetic data for a model copper-catalyzed difluoromethylation of a substituted aryl iodide, illustrating the influence of ligand and temperature on the observed reaction rate constant (k_obs).

| Entry | Ligand | Temperature (°C) | k_obs (x 10⁻⁴ s⁻¹) |

| 1 | None | 80 | 1.5 |

| 2 | L-proline | 80 | 4.2 |

| 3 | Phenanthroline | 80 | 7.8 |

| 4 | Phenanthroline | 100 | 15.2 |

Note: This data is illustrative for a model system and not specific to 2-(difluoromethyl)-3-fluorobenzoic acid.

Equilibrium Studies and Product Distribution Analysis

In reactions leading to substituted aromatic compounds, the final product distribution is governed by a combination of kinetic and thermodynamic factors. For the synthesis of 2-(difluoromethyl)-3-fluorobenzoic acid, the regioselectivity of the difluoromethylation step is a critical factor determining the product distribution.

The equilibrium of reactions involving benzoic acid derivatives is often discussed in the context of their acidity (pKa), which is influenced by the electronic effects of the substituents. The difluoromethyl (-CF2H) group is known to be electron-withdrawing due to the electronegativity of the fluorine atoms, although it is less withdrawing than a trifluoromethyl (-CF3) group. The fluorine atom at the 3-position is also strongly electron-withdrawing via induction. These groups stabilize the conjugate base (benzoate), thus increasing the acidity of the carboxylic acid compared to benzoic acid itself.

In a potential synthesis of 2-(difluoromethyl)-3-fluorobenzoic acid via difluoromethylation of 3-fluorobenzoic acid, the directing effects of the existing substituents would control the product distribution. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, would influence the isomer distribution.

Table 2: Hypothetical Product Distribution in the Difluoromethylation of 3-Fluorobenzoic Acid

This interactive table shows a plausible product distribution for a hypothetical reaction, highlighting the formation of different isomers.

| Product Isomer | Position of -CF2H | Yield (%) |

| 2-(Difluoromethyl)-3-fluorobenzoic acid | 2 | 65 |

| 3-Fluoro-4-(difluoromethyl)benzoic acid | 4 | 20 |

| 3-Fluoro-6-(difluoromethyl)benzoic acid | 6 | 10 |

| Other isomers | - | 5 |

Note: This data is hypothetical and serves to illustrate the concept of product distribution in electrophilic aromatic substitution.

The observed product distribution would be a result of the relative activation energies of the pathways leading to the different isomers. The formation of the 2-substituted product as the major isomer would suggest a dominant ortho-directing effect from the fluorine atom, potentially facilitated by coordination of the reagent to the carboxylic acid group.

Computational and Theoretical Studies on 2 Difluoromethyl 3 Fluorobenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 2-(difluoromethyl)-3-fluorobenzoic acid, methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are employed to model its electronic properties accurately. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. dntb.gov.ua A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

For 2-(difluoromethyl)-3-fluorobenzoic acid, the electron-withdrawing nature of the fluorine atom and the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. emerginginvestigators.org This stabilization is a common effect of fluorination. emerginginvestigators.org The HOMO is typically localized on the electron-rich aromatic ring and the carboxylic acid group, while the LUMO is distributed over the entire molecule, with significant contributions from the carbonyl group and the benzene (B151609) ring, indicating these are the primary sites for nucleophilic attack.

Computational studies on similarly substituted benzoic acids provide insight into the expected values for these electronic parameters. researchgate.netscielo.org.zanih.gov

Table 1: Calculated Frontier Orbital Energies and Related Properties for Substituted Benzoic Acids Note: These values are representative and based on DFT calculations for analogous aromatic carboxylic acids. Actual values for 2-(difluoromethyl)-3-fluorobenzoic acid would require specific calculation.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.0 to -8.5 | Ionization Potential / Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron Affinity / Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.5 | Chemical Reactivity / Kinetic Stability |

Based on the HOMO and LUMO energies, several conceptual DFT descriptors can be calculated to quantify the electrophilic and nucleophilic character of a molecule. nih.govuss.cl The global electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.govresearchgate.net It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are themselves derived from the HOMO and LUMO energies.

A high electrophilicity index indicates a good electrophile, while a low value suggests a more nucleophilic character. researchgate.net For 2-(difluoromethyl)-3-fluorobenzoic acid, the presence of two strongly electron-withdrawing substituents (-F and -CHF₂) on the aromatic ring would lead to a relatively high electrophilicity index, making the aromatic ring susceptible to nucleophilic attack, although less so than carbonyl carbon which is a primary electrophilic site in carboxylic acids and their derivatives. researchgate.netlibretexts.org

Table 2: Key Reactivity Indices Derived from Conceptual DFT Note: The classification is general for organic molecules.

| Index | Formula | Interpretation |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons; classifies molecules as strong (>1.5 eV), moderate (0.8-1.5 eV), or marginal (<0.8 eV) electrophiles. |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure and conformational flexibility. Computational methods are used to explore the potential energy surface, identify stable conformers, and determine the energy barriers that separate them. mdpi.comresearchgate.net

For 2-(difluoromethyl)-3-fluorobenzoic acid, two main rotational degrees of freedom determine its conformational landscape:

Rotation around the C₂-C(OOH) single bond, which dictates the orientation of the carboxylic acid group relative to the benzene ring.

Rotation around the C-O bond within the carboxylic acid group, leading to cis and trans planar arrangements of the O=C-O-H dihedral angle.

Computational studies on ortho-substituted benzoic acids have shown that steric and electronic interactions between the ortho-substituent and the carboxylic acid group significantly influence these rotational barriers. mdpi.comnih.govmdpi.com In 2-(difluoromethyl)-3-fluorobenzoic acid, the bulky difluoromethyl group at the C2 position creates steric hindrance, which is expected to favor a non-planar conformation where the carboxylic acid group is twisted out of the plane of the aromatic ring. nih.govnsf.gov This twisting relieves steric strain but can reduce π-conjugation between the carboxyl group and the ring. The cis conformer of the carboxylic acid group is generally found to be significantly lower in energy than the trans conformer. mdpi.comresearchgate.net The barrier to rotation around the C₂-C(OOH) bond in ortho-substituted systems can be substantial, often in the range of 5-20 kcal/mol, depending on the size of the substituent. mdpi.comnsf.gov

Table 3: Representative Rotational Energy Barriers for Ortho-Substituted Benzoic Acids Note: Values are illustrative based on computational studies of analogous compounds.

| Rotation | Typical Barrier Height (kcal/mol) | Controlling Factors |

|---|---|---|

| C(ring)-C(carboxyl) | 8 - 19 | Steric repulsion between ortho-substituent and carbonyl oxygen. |

| C-O (carboxyl group) | ~10 - 15 | Partial double bond character; stability difference between cis and trans conformers. |

In the condensed phase, intermolecular forces dictate how molecules pack and aggregate. For carboxylic acids, the most dominant intermolecular interaction is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. ucl.ac.ukresearchgate.net This strong interaction is expected to be a primary feature in the crystal structure of 2-(difluoromethyl)-3-fluorobenzoic acid.

Reaction Mechanism Elucidation via DFT

DFT calculations are an invaluable tool for elucidating reaction mechanisms, allowing for the mapping of reaction pathways, the identification of transition states (TS), and the calculation of activation energies (Eₐ). ccspublishing.org.cn This provides a detailed understanding of reaction kinetics and selectivity.

For reactions involving 2-(difluoromethyl)-3-fluorobenzoic acid, such as esterification, amidation, or decarboxylation, DFT can be used to model the entire reaction coordinate. ajgreenchem.comresearchgate.net For example, in an acid-catalyzed esterification, calculations would identify the structures of the reactants, the protonated intermediate (a tetrahedral intermediate), the transition state for the departure of water, and the final products. The calculated activation energy for the rate-determining step would provide a theoretical estimate of the reaction rate. rsc.org Studies on the decarboxylation of substituted benzoic acids have used DFT to compare different potential pathways, such as concerted versus stepwise mechanisms, and to evaluate the influence of substituents on the activation barrier. researchgate.netresearchgate.net These computational approaches allow for the prediction of reactivity and the rational optimization of reaction conditions.

Transition State Characterization and Reaction Energy Profiles

Computational studies focused on the precise characterization of transition states and the mapping of reaction energy profiles for 2-(Difluoromethyl)-3-fluorobenzoic acid are essential for understanding its reactivity. While specific studies on this exact molecule are not extensively documented in publicly available literature, general principles from computational organic chemistry on analogous fluorinated aromatic compounds allow for a theoretical elucidation of its expected behavior.

In typical electrophilic aromatic substitution reactions, the reaction profile is characterized by a two-step mechanism involving the formation of a sigma complex (Wheland intermediate). masterorganicchemistry.combyjus.com The first step, the formation of this intermediate, is generally the rate-determining step and involves a high-energy transition state. masterorganicchemistry.comlkouniv.ac.in For 2-(Difluoromethyl)-3-fluorobenzoic acid, the presence of two strong electron-withdrawing groups, the fluorine atom and the difluoromethyl group, is expected to significantly increase the activation energy for this step compared to unsubstituted benzoic acid. wikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to model the geometry of the transition states. These calculations would likely reveal that the transition state for electrophilic attack is characterized by the partial formation of a new carbon-electrophile bond and the concurrent disruption of the aromatic system. The reaction energy profile would show a high-energy barrier to reach this transition state, followed by a dip corresponding to the relatively more stable (though still high-energy) sigma complex. A second, much smaller energy barrier would correspond to the transition state for the loss of a proton to restore aromaticity. masterorganicchemistry.com

For nucleophilic aromatic substitution, a different reaction profile would be expected. The electron-deficient nature of the ring would facilitate nucleophilic attack, likely proceeding through a Meisenheimer complex. The transition state would involve the approach of the nucleophile and the partial formation of a new carbon-nucleophile bond. The reaction energy profile would show a lower activation barrier for nucleophilic attack compared to electrophilic attack, with the stability of the Meisenheimer intermediate being a key factor.

Table 1: Estimated Relative Activation Energies for Electrophilic Aromatic Substitution

| Compound | Substituents | Relative Activation Energy (Qualitative) |

| Benzoic acid | -COOH | Base |

| 3-Fluorobenzoic acid | -F, -COOH | Higher |

| 2-(Difluoromethyl)benzoic acid | -CF2H, -COOH | Significantly Higher |

| 2-(Difluoromethyl)-3-fluorobenzoic acid | -F, -CF2H, -COOH | Highest |

This table provides a qualitative estimation based on the known electronic effects of the substituents.

Role of Substituents (Fluorine, Difluoromethyl) on Reaction Pathways

The fluorine atom at the 3-position is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). mdpi.com This effect deactivates the aromatic ring towards electrophilic attack. While fluorine also has a lone pair of electrons that can participate in resonance donation (+M), the inductive effect is generally considered to be dominant in influencing reactivity. wikipedia.org

The difluoromethyl group (-CF2H) at the 2-position is also strongly electron-withdrawing due to the presence of two fluorine atoms. scienceopen.com Similar to the trifluoromethyl group, the difluoromethyl group deactivates the aromatic ring towards electrophilic substitution. mdpi.com However, the C-H bond in the difluoromethyl group can act as a lipophilic hydrogen bond donor, which can influence intermolecular interactions and potentially the binding to catalysts or enzymes. scienceopen.com

In electrophilic aromatic substitution, both substituents will direct incoming electrophiles to the meta-position relative to themselves. For 2-(Difluoromethyl)-3-fluorobenzoic acid, the potential sites for electrophilic attack are the 4-, 5-, and 6-positions. The directing effects of the existing substituents would need to be carefully considered in a computational model to predict the most likely site of substitution.

For nucleophilic aromatic substitution, the strong electron-withdrawing nature of both substituents activates the ring, making it more susceptible to attack by nucleophiles. The positions ortho and para to the fluorine and difluoromethyl groups will be the most activated sites.

Steric hindrance from the difluoromethyl group at the 2-position can also play a significant role in influencing reaction pathways, potentially hindering the approach of bulky reagents to the adjacent positions.

Structure-Reactivity Relationship Predictions

Influence of Fluorine and Difluoromethyl Substituents on Aromatic Reactivity

The presence of both a fluorine atom and a difluoromethyl group on the benzoic acid ring profoundly influences its aromatic reactivity. These substituents modulate the electronic properties of the ring, thereby affecting its susceptibility to both electrophilic and nucleophilic attack.

The primary electronic effect of both the fluorine and difluoromethyl groups is strong electron withdrawal through the sigma framework (inductive effect). wikipedia.orgmdpi.com This has several key consequences for the reactivity of the aromatic ring:

Decreased Nucleophilicity: The electron density of the aromatic π-system is significantly reduced, making the ring less nucleophilic and therefore less reactive towards electrophiles. lkouniv.ac.in

Increased Electrophilicity: Conversely, the electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles.

Altered Acidity: The electron-withdrawing substituents stabilize the carboxylate anion, leading to an increase in the acidity of the benzoic acid compared to the unsubstituted parent compound. openstax.org

Computational parameters such as the calculated electrostatic potential map and the energies of the frontier molecular orbitals (HOMO and LUMO) can provide quantitative insights into these effects. For 2-(Difluoromethyl)-3-fluorobenzoic acid, the HOMO energy would be expected to be significantly lower than that of benzene or benzoic acid, reflecting its reduced nucleophilicity. The LUMO energy would also be lowered, indicating a greater propensity to accept electrons from a nucleophile.

Table 2: Qualitative Effects of Substituents on Aromatic Reactivity

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Electrophilic Substitution |

| -F | Strong | Weak | Deactivating |

| -CF2H | Strong | Negligible | Deactivating |

| -COOH | Strong | Weak | Deactivating |

Predictive Models for Synthetic Outcomes and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural or physicochemical properties of a series of related compounds with their reactivity or biological activity. nih.govnih.gov For a series of substituted benzoic acids, descriptors such as Hammett constants, calculated electronic properties (e.g., atomic charges, dipole moments), and steric parameters could be used to build a model that predicts reaction rates or equilibrium constants. quora.com

Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes. mit.eduarxiv.org These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and products. nih.govnih.gov For a molecule like 2-(Difluoromethyl)-3-fluorobenzoic acid, an ML model could be used to predict the most likely product in a given reaction by considering a wide range of possible transformations. mit.eduarxiv.org

Computational chemistry methods , particularly DFT, can be used to model reaction pathways and predict the regioselectivity of reactions. nih.govnih.gov By calculating the activation energies for attack at different positions on the aromatic ring, it is possible to predict the most favorable reaction pathway and the major product. rsc.org For instance, in an electrophilic substitution reaction on 2-(Difluoromethyl)-3-fluorobenzoic acid, DFT calculations could determine the relative energies of the transition states leading to substitution at the 4-, 5-, and 6-positions, thus predicting the regiochemical outcome.

The development of accurate predictive models for the synthesis of highly functionalized molecules like 2-(Difluoromethyl)-3-fluorobenzoic acid is crucial for accelerating drug discovery and materials science research.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Difluoromethyl 3 Fluorobenzoic Acid and Its Precursors/derivatives

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational Modes of Carboxyl and Fluorinated Moieties

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its constituent chemical bonds. For 2-(difluoromethyl)-3-fluorobenzoic acid, the spectrum is dominated by characteristic modes from the carboxylic acid group, the difluoromethyl group, and the fluorinated aromatic ring.

The carboxylic acid moiety gives rise to several distinct and well-characterized vibrational bands. The O-H stretching vibration of the carboxylic acid typically appears as a very broad and strong absorption band in the FTIR spectrum, generally in the range of 3300-2500 cm⁻¹. ijtsrd.comias.ac.in This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures commonly formed by carboxylic acids in the condensed phase. The carbonyl (C=O) stretching mode is another prominent feature, observed as a sharp and intense band typically between 1710 and 1680 cm⁻¹ for aromatic acids forming dimers. ijtsrd.com In-plane O-H bending and C-O stretching vibrations are coupled and result in bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively. nih.gov

The fluorinated moieties also exhibit characteristic vibrational frequencies. The C-F stretching vibration from the fluorine atom attached to the aromatic ring is expected to produce a strong band in the fingerprint region, typically around 1250-1000 cm⁻¹. The difluoromethyl (-CHF₂) group introduces C-H and C-F stretching modes. The C-H stretching of the -CHF₂ group is anticipated in the 3000-2900 cm⁻¹ region, while its C-F bonds will give rise to strong symmetric and asymmetric stretching vibrations, typically found in the 1150-1050 cm⁻¹ range. researchgate.net

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|---|

| Carboxyl (-COOH) | O-H Stretch | 3300 - 2500 | Broad, strong absorption due to hydrogen bonding. |

| Carboxyl (-COOH) | C=O Stretch | 1710 - 1680 | Strong, sharp absorption characteristic of a dimerized carboxyl group. ijtsrd.com |

| Carboxyl (-COOH) | C-O Stretch / O-H Bend (coupled) | 1320 - 1210 | Medium to strong, coupled in-plane vibrations. nih.gov |

| Aromatic C-F | C-F Stretch | 1250 - 1000 | Strong absorption in the fingerprint region. |

| Difluoromethyl (-CHF₂) | C-H Stretch | 3000 - 2900 | Medium intensity C-H stretching vibration. |

| Difluoromethyl (-CHF₂) | C-F Stretch (asymmetric & symmetric) | 1150 - 1050 | Very strong absorptions due to the high polarity of the C-F bonds. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While the specific crystal structure of 2-(difluoromethyl)-3-fluorobenzoic acid is not publicly documented, its solid-state architecture can be reliably predicted based on extensive studies of benzoic acid and its numerous halogenated derivatives. researchgate.netmdpi.com

The molecular geometry of 2-(difluoromethyl)-3-fluorobenzoic acid is defined by specific bond parameters. In the solid state, benzoic acid derivatives almost universally form centrosymmetric dimers. This dimerization leads to an averaging or disorder of the carboxyl C-O bond lengths, which become intermediate between a formal single and double bond, typically in the range of 1.26 to 1.27 Å. The internal C-C-O bond angle of the carboxyl group is expected to be near 118°, while the external C-C-O angle is slightly larger. The aromatic C-C bonds within the benzene (B151609) ring will exhibit lengths close to the standard 1.39 Å, with minor variations due to substituent effects. The C-F bond length on the aromatic ring is typically around 1.35 Å. The geometry of the difluoromethyl group will be tetrahedral, with C-F bond lengths around 1.34-1.36 Å and a C-H bond length of approximately 1.09 Å. Dihedral angles will define the orientation of the carboxyl and difluoromethyl groups relative to the plane of the benzene ring, which can be influenced by intramolecular steric and electronic interactions. mdpi.com

| Bond/Angle | Parameter | Typical Value | Reference Compound(s) |

|---|---|---|---|

| Carboxyl C-O | Bond Length | ~1.26 - 1.27 Å | Benzoic Acid |

| Aromatic C-C | Bond Length | ~1.39 Å | Benzoic Acid Derivatives researchgate.net |

| Aromatic C-F | Bond Length | ~1.35 Å | Fluorobenzoic Acids mdpi.com |

| Difluoromethyl C-F | Bond Length | ~1.34 - 1.36 Å | General Fluorinated Aliphatics |

| C-C-O (carboxyl) | Bond Angle | ~118° | Benzoic Acid |

| F-C-F (difluoromethyl) | Bond Angle | ~109.5° | Tetrahedral Carbon |

The crystal packing of 2-(difluoromethyl)-3-fluorobenzoic acid is expected to be dominated by strong, directional intermolecular interactions. The primary and most influential interaction is the hydrogen bonding between the carboxylic acid groups of two separate molecules. researchgate.net This interaction typically results in the formation of a highly stable centrosymmetric R²₂(8) dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net This motif is a robust and predictable feature in the crystal engineering of carboxylic acids.

Advanced Analytical Techniques for Quantification in Research Contexts

Accurate quantification of 2-(difluoromethyl)-3-fluorobenzoic acid, particularly at low concentrations in complex matrices, necessitates the use of highly sensitive and selective analytical techniques. Chromatography coupled with mass spectrometry is the gold standard for this purpose.

UHPLC-MS/MS is a powerful technique for the quantification of polar, non-volatile compounds like fluorobenzoic acids (FBAs) in aqueous and biological samples. s4science.atresearchgate.net The method combines the high-resolution separation capabilities of UHPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.

For the analysis of FBAs, reversed-phase chromatography is typically employed, using a C18 column. A gradient elution with a mobile phase consisting of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often acidified with a small amount of formic acid to ensure the analyte is in its protonated form, provides efficient separation from matrix components. s4science.at

Detection is achieved using a triple quadrupole mass spectrometer, usually operating in negative electrospray ionization (ESI-) mode. The analyte is first deprotonated to form the pseudomolecular ion [M-H]⁻. In the MS/MS process, this precursor ion is selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and significantly reduces background noise. nih.gov For benzoic acids, the most common and abundant fragmentation is the neutral loss of carbon dioxide (CO₂), resulting in the transition [M-H]⁻ → [M-H-CO₂]⁻. researchgate.net

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., ≤1.8 µm particle size) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient Elution) |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | [M-H]⁻ → [M-H-CO₂]⁻ |

While UHPLC-MS/MS is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative, highly sensitive method for quantification, provided the analyte is made sufficiently volatile. nih.gov Carboxylic acids like 2-(difluoromethyl)-3-fluorobenzoic acid are polar and non-volatile, necessitating a chemical derivatization step prior to GC analysis. colostate.edulibretexts.org

The purpose of derivatization is to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester. gcms.cz Common derivatization reagents include:

Alkylating Agents: Boron trifluoride in methanol (B129727) (BF₃-MeOH) or diazomethane (B1218177) can be used to convert the carboxylic acid into its corresponding methyl ester. nih.govresearchgate.net Pentafluorobenzyl bromide (PFBBr) is another effective reagent that creates a derivative highly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI) MS. researchgate.netrsc.org

Silylating Agents: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the acidic proton with a bulky silyl group (e.g., t-BDMS), creating a thermally stable and volatile derivative. colostate.edu

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The mass spectrometer, often operating in electron ionization (EI) mode, detects the eluting derivative. For quantitative analysis, Selected Ion Monitoring (SIM) is employed, where the instrument is set to detect only a few characteristic ions of the derivatized analyte, thereby increasing sensitivity and selectivity. researchgate.net

Cyclic Voltammetry Studies in Coordination Chemistry

A comprehensive search of scientific literature and chemical databases was conducted to gather information on the cyclic voltammetry studies of coordination complexes involving 2-(Difluoromethyl)-3-fluorobenzoic acid and its direct precursors or derivatives. This investigation aimed to identify detailed research findings and electrochemical data pertinent to the redox behavior of such compounds.

Despite a thorough search, no specific studies detailing the cyclic voltammetry of coordination complexes of 2-(Difluoromethyl)-3-fluorobenzoic acid were found in the available literature. While the principles of cyclic voltammetry are widely applied to characterize the electrochemical properties of metal complexes with various organic ligands, research specifically focused on ligands derived from 2-(Difluoromethyl)-3-fluorobenzoic acid appears to be limited or not publicly documented.

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of molecules. In the context of coordination chemistry, it provides valuable insights into:

The oxidation and reduction potentials of the metal center and/or the ligand.

The stability of different oxidation states of the metal complex.

The kinetics of electron transfer processes.

The effect of the ligand environment on the electrochemical behavior of the metal ion.

General studies on coordination complexes with fluorinated benzoic acid derivatives, such as 4-fluorobenzoic acid, have demonstrated the utility of cyclic voltammetry in understanding their redox behaviors. For instance, studies on copper(II) complexes with 4-fluorobenzoic acid have been conducted to investigate their electrochemical properties in aqueous solutions. However, the electronic effects of a difluoromethyl group, particularly in conjunction with a fluorine substituent at the 3-position of the benzoic acid ring, would be expected to significantly influence the redox characteristics of any resulting coordination complexes. The strong electron-withdrawing nature of the difluoromethyl group would likely impact the electron density at the metal center, thereby altering its oxidation and reduction potentials.

Further research is required to synthesize and characterize coordination complexes of 2-(Difluoromethyl)-3-fluorobenzoic acid and to investigate their electrochemical properties using techniques such as cyclic voltammetry. Such studies would contribute to a deeper understanding of the electronic influence of this particular ligand on the behavior of metal centers and could open avenues for the development of new catalysts, sensors, or materials with tailored redox properties.

At present, due to the absence of specific research data, a detailed discussion and presentation of data tables on the cyclic voltammetry of 2-(Difluoromethyl)-3-fluorobenzoic acid coordination complexes cannot be provided.

Insufficient Information to Generate Article

Following a comprehensive and targeted search for scientific literature and data pertaining specifically to 2-(Difluoromethyl)-3-fluorobenzoic acid , it has been determined that there is insufficient publicly available information to construct a thorough and scientifically accurate article that adheres to the provided outline.

The search encompassed databases and scientific literature for applications of this specific compound in the following areas:

Its role as a key building block in complex molecule synthesis.

Specific examples and conditions for the formation of its corresponding amides, esters, and anhydrides.

Documented cases of its use in decarboxylative transformations.

Its application as a scaffold for synthesizing novel fluorinated heterocycles, including specific cyclization reactions involving its carboxyl group.

Its use as a precursor in materials science research.

While the search results provided general information on the synthetic applications of related fluorinated building blocks, difluoromethylated compounds, and other fluorobenzoic acid isomers, they did not yield specific studies, reaction data, or detailed research findings for 2-(Difluoromethyl)-3-fluorobenzoic acid itself.

Generating an article based on the strict outline provided would require extrapolating data from analogous but distinct molecules, which would violate the core instruction to focus solely on the specified compound. To ensure scientific accuracy and avoid generating unsubstantiated content, this request cannot be fulfilled at this time.

Synthetic Applications and Derivatization Chemistry of 2 Difluoromethyl 3 Fluorobenzoic Acid

Precursor in Materials Science Research

Monomer in Polymer Synthesis (e.g., fluorinated polyesters, polyamides)

There is currently no specific information available in peer-reviewed literature detailing the use of 2-(Difluoromethyl)-3-fluorobenzoic acid as a monomer in the synthesis of fluorinated polyesters or polyamides.

In principle, as a dicarboxylic acid derivative, it could potentially undergo polycondensation reactions with diols or diamines to form the corresponding polymers. The incorporation of the difluoromethyl and fluoro substituents would be expected to impart unique properties to the resulting polymers, such as:

Increased thermal stability: The strong carbon-fluorine bonds could enhance the polymer's resistance to heat.

Altered solubility: The fluorine content would likely modify the polymer's solubility in various organic solvents.

Modified surface properties: Fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic characteristics.

However, without experimental data, these remain theoretical possibilities. The synthesis and characterization of polyesters and polyamides derived specifically from 2-(Difluoromethyl)-3-fluorobenzoic acid have not been described.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The application of 2-(Difluoromethyl)-3-fluorobenzoic acid as a ligand in coordination chemistry or for the construction of Metal-Organic Frameworks (MOFs) is not documented in the scientific literature.

Nevertheless, there are no published reports on the synthesis and characterization of coordination complexes or MOFs specifically utilizing 2-(Difluoromethyl)-3-fluorobenzoic acid as a building block.

Late-Stage Functionalization Strategies

The concept of late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of its synthesis. This is a powerful strategy in drug discovery and materials science for rapidly generating analogues with modified properties.

While there is extensive research on late-stage difluoromethylation (i.e., the introduction of a -CF2H group onto a molecule), there is no specific information available on the late-stage functionalization of2-(Difluoromethyl)-3-fluorobenzoic acid itself. Such strategies could theoretically target:

C-H activation: Functionalization of the remaining C-H bonds on the aromatic ring. The directing effects of the existing substituents (carboxylic acid, fluorine, and difluoromethyl group) would play a crucial role in determining the regioselectivity of such reactions.

Functionalization of the difluoromethyl group: The C-H bond within the difluoromethyl group is acidic and could potentially be a site for derivatization, although this is generally challenging.

Modification of the carboxylic acid group: The carboxylic acid moiety can be converted into a wide range of other functional groups (e.g., esters, amides, etc.) to modulate the molecule's properties.

However, specific protocols and research findings for the late-stage functionalization of 2-(Difluoromethyl)-3-fluorobenzoic acid have not been reported. The reactivity of this particular substrate in LSF reactions remains an open area for investigation.

Emerging Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes